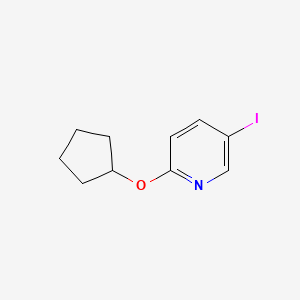

2-Cyclopentyloxy-5-iodopyridine

Description

BenchChem offers high-quality 2-Cyclopentyloxy-5-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentyloxy-5-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentyloxy-5-iodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONBZQYFBLZLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 2-Cyclopentyloxy-5-iodopyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Cyclopentyloxy-5-iodopyridine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Solubility Profile of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 2-Cyclopentyloxy-5-iodopyridine is a crucial building block in the synthesis of various novel therapeutic agents. Its solubility characteristics in organic solvents directly influence reaction kinetics, yield, purification efficiency, and the ultimate feasibility of formulation strategies. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to determine, understand, and leverage the solubility of 2-Cyclopentyloxy-5-iodopyridine. We will move beyond a simple tabulation of data to explore the underlying principles and provide robust, field-proven methodologies for its characterization.

Molecular Structure and its Implications for Solubility

To predict and understand the solubility of 2-Cyclopentyloxy-5-iodopyridine, a preliminary analysis of its molecular structure is essential.

-

Pyridine Ring: The core of the molecule is a pyridine ring. The nitrogen atom in the ring introduces polarity and a site for hydrogen bonding, rendering it a weak base.[1] Pyridine itself is miscible with a wide array of both polar and non-polar solvents, a property that is partially conferred to its derivatives.[2][3][4]

-

Iodine Substituent: The iodine atom at the 5-position is large and polarizable, contributing to van der Waals forces and potentially halogen bonding. This can enhance solubility in non-polar and halogenated solvents.

-

Cyclopentyloxy Group: The bulky, non-polar cyclopentyloxy group at the 2-position significantly increases the molecule's lipophilicity. This aliphatic ether moiety will generally favor solubility in non-polar to moderately polar aprotic solvents.

Based on this structure, a "like dissolves like" principle suggests that 2-Cyclopentyloxy-5-iodopyridine will exhibit favorable solubility in a range of organic solvents, with the interplay between the polar pyridine ring and the non-polar side chain dictating its behavior in specific solvent classes.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In the context of pharmaceutical development, it is crucial to distinguish between two key types of solubility measurements.[5]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution.[6] It is often determined in high-throughput screening settings where a compound dissolved in a strong solvent (like DMSO) is rapidly diluted into an aqueous or organic medium.[5][8] While not a true equilibrium value, it provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.

For the purpose of process chemistry and purification, thermodynamic solubility is often the more relevant parameter. For early-stage formulation and screening, kinetic solubility can provide valuable initial insights.

Experimental Determination of Thermodynamic Solubility

The following protocol outlines a robust, self-validating method for determining the equilibrium solubility of 2-Cyclopentyloxy-5-iodopyridine in a selection of organic solvents.

Materials and Equipment

-

2-Cyclopentyloxy-5-iodopyridine (solid, high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Heptane)

-

Analytical balance

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Stock Standards: Prepare a series of standard solutions of 2-Cyclopentyloxy-5-iodopyridine of known concentrations in the mobile phase to be used for HPLC analysis. This will be used to generate a calibration curve.

-

Sample Preparation: To a series of glass vials, add an excess amount of solid 2-Cyclopentyloxy-5-iodopyridine (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[7] A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the remaining solid.[8]

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could falsely elevate the measured solubility.[8]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted samples by HPLC-UV. Determine the concentration of 2-Cyclopentyloxy-5-iodopyridine in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation: Calculate the original solubility in the organic solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or g/L.

Data Interpretation and Solvent Selection

The experimentally determined solubility data can be compiled into a table for easy comparison.

| Organic Solvent | Class | Polarity Index | Solubility at 25 °C (mg/mL) | Observations |

| Heptane | Non-polar Aliphatic | 0.1 | Experimental Value | |

| Toluene | Non-polar Aromatic | 2.4 | Experimental Value | |

| Dichloromethane | Halogenated | 3.1 | Experimental Value | |

| Tetrahydrofuran (THF) | Ether | 4.0 | Experimental Value | |

| Acetone | Ketone | 5.1 | Experimental Value | |

| Acetonitrile | Nitrile | 5.8 | Experimental Value | |

| Isopropanol | Alcohol | 3.9 | Experimental Value | |

| Ethanol | Alcohol | 4.3 | Experimental Value | |

| Methanol | Alcohol | 5.1 | Experimental Value |

Insights for Application:

-

High Solubility in DCM and THF: These solvents are excellent candidates for reaction media where high concentrations of the starting material are desired.

-

Moderate Solubility in Alcohols: Solvents like ethanol and isopropanol may be suitable for crystallization processes, where a significant difference in solubility between room temperature and lower temperatures is desirable.

-

Low Solubility in Heptane: Heptane or other aliphatic hydrocarbons can be used as anti-solvents to induce precipitation or crystallization from a more soluble medium. This is a common strategy in purification.

Logical Framework for Solvent Screening

A systematic approach to solvent screening is crucial for efficient process development. The following diagram outlines a logical decision-making process.

Caption: Decision Tree for Application-Specific Solvent Selection.

Conclusion

The solubility of 2-Cyclopentyloxy-5-iodopyridine is a critical parameter that dictates its handling and use throughout the drug development pipeline. While pre-existing literature data may be sparse, a systematic and rigorous experimental approach, as outlined in this guide, empowers researchers to generate the high-quality data necessary for informed decision-making. By combining a theoretical understanding of its molecular structure with robust experimental protocols, scientists can effectively select optimal solvent systems for synthesis, purification, and formulation, thereby accelerating the path to novel therapeutics.

References

- solubility experimental methods. (n.d.).

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Pyridine - Solubility of Things. (n.d.).

- ChemWhat. (n.d.). 2-(CYCLOPENTYLOXY)-5-IODOPYRIDINE CAS#:; ChemWhat Code: 1678.

- SincereChemical. (n.d.). 2-(CYCLOPENTYLOXY)-5-IODOPYRIDINE CAS#902837-58-5,High quality products,100% factory price.

- Pyridine - Sciencemadness Wiki. (2022, November 30).

- chemeurope.com. (n.d.). Pyridine.

- ChemicalBook. (n.d.). 2-(CYCLOPENTYLOXY)-5-IODOPYRIDINE CAS#: 902837-58-5.

- Wikipedia. (n.d.). Pyridine.

- Sigma-Aldrich. (n.d.). 2-Iodopyridine 98 5029-67-4.

- Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!? : r/chemistry.

- Sigma-Aldrich. (n.d.). 2-(cyclopentyloxy)-5-iodopyridine | 902837-58-5.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine [chemeurope.com]

- 4. reddit.com [reddit.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. raytor.com [raytor.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Electronic Properties of 2-Cyclopentyloxy-5-iodopyridine for Advanced Ligand Design

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of 2-Cyclopentyloxy-5-iodopyridine, a heterocyclic compound with significant potential in the field of ligand design for catalysis and pharmaceutical development. We will explore the intricate interplay of its substituent groups—the electron-donating cyclopentyloxy group and the electron-withdrawing, halogen-bonding capable iodine atom—and their collective influence on the pyridine core. This document is intended for researchers, medicinal chemists, and material scientists, offering both theoretical insights and practical methodologies for harnessing the unique electronic characteristics of this molecule in the rational design of novel ligands and functional materials.

Introduction: The Strategic Importance of Substituted Pyridines in Ligand Design

The pyridine scaffold is a cornerstone in the development of ligands for a vast array of applications, from catalysis to medicinal chemistry.[1] The electronic nature of the pyridine ring can be meticulously tuned through the introduction of various substituents, thereby modulating the ligand's coordination properties, reactivity, and overall performance in a target system. 2-Cyclopentyloxy-5-iodopyridine presents a particularly interesting case due to the orthogonal electronic effects of its substituents. The bulky cyclopentyloxy group at the 2-position primarily acts as an electron-donating group, while the iodine atom at the 5-position introduces both steric bulk and the capacity for halogen bonding, a highly directional and specific non-covalent interaction.[2][3] Understanding the electronic landscape of this molecule is paramount for its effective deployment in ligand design.

Molecular Electronic Structure: A Tale of Two Substituents

The electronic character of 2-Cyclopentyloxy-5-iodopyridine is a direct consequence of the electronic tug-of-war between the cyclopentyloxy and iodo substituents.

The Electron-Donating Nature of the Cyclopentyloxy Group

The oxygen atom of the cyclopentyloxy group, directly attached to the pyridine ring, possesses lone pairs of electrons that can be delocalized into the π-system of the ring. This electron donation increases the electron density of the pyridine core, particularly at the ortho and para positions. This has several important consequences:

-

Enhanced Nucleophilicity: The increased electron density on the pyridine nitrogen enhances its nucleophilicity, making it a stronger Lewis base and thus a more potent ligand for coordinating to metal centers.

-

Modulation of Redox Potential: The electron-donating nature of the alkoxy group can influence the redox potential of the resulting metal complexes, a critical parameter in catalytic cycles.

The Dual Role of the Iodine Substituent

The iodine atom at the 5-position exerts a more complex influence on the electronic structure:

-

Inductive Electron Withdrawal: Due to its electronegativity, iodine acts as a weak inductive electron-withdrawing group, which can subtly modulate the overall electron density of the ring.

-

Halogen Bonding Capability: More significantly, the iodine atom possesses a region of positive electrostatic potential on its outermost surface, known as a "σ-hole".[2][3] This enables it to act as a halogen bond donor, forming highly directional non-covalent interactions with electron-rich atoms such as oxygen or nitrogen. This property is invaluable for directing intermolecular interactions and can be exploited in crystal engineering and the design of ligands that bind to specific biological targets. The stability of such halogen(I) complexes follows the trend I > Br > Cl.[2][3]

Computational Analysis of Electronic Properties

To quantitatively understand the electronic landscape of 2-Cyclopentyloxy-5-iodopyridine, Density Functional Theory (DFT) calculations are an indispensable tool.[4][5] These computational methods allow for the prediction of key electronic descriptors that govern the molecule's reactivity and interaction profile.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.[6]

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For 2-Cyclopentyloxy-5-iodopyridine, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the cyclopentyloxy group. A higher HOMO energy indicates a greater propensity for electron donation and coordination to metal centers.

-

LUMO: The LUMO energy relates to the molecule's ability to accept electrons. The LUMO is likely to have significant contributions from the pyridine π*-orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[7]

A workflow for the computational analysis of these properties is outlined below:

Caption: A typical DFT workflow for electronic property calculation.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For 2-Cyclopentyloxy-5-iodopyridine, the MEP is expected to show:

-

A region of negative potential (red) around the pyridine nitrogen, confirming its role as a Lewis base.

-

A region of positive potential (blue) on the iodine atom, the σ-hole, which is the site for halogen bonding.

Synthesis and Characterization

The synthesis of 2-Cyclopentyloxy-5-iodopyridine can be achieved through nucleophilic aromatic substitution, starting from 2-chloro-5-iodopyridine and cyclopentanol in the presence of a suitable base.

Synthetic Protocol

A general synthetic procedure is as follows:

-

To a solution of 2-chloro-5-iodopyridine in a suitable solvent (e.g., DMF), add sodium hydride (NaH) portion-wise at 0 °C.

-

Add cyclopentanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

The synthesis of the precursor, 2-amino-5-iodopyridine, can be achieved via iodination of 2-aminopyridine using reagents such as periodic acid and iodine.[8]

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Applications in Ligand Design

The unique electronic properties of 2-Cyclopentyloxy-5-iodopyridine make it a versatile building block for a variety of ligand design applications.

Catalysis

The tunable nucleophilicity of the pyridine nitrogen, combined with the steric bulk of the cyclopentyloxy group, can be used to design ligands for a range of catalytic transformations, including cross-coupling reactions and polymerization.

Medicinal Chemistry

The ability to form halogen bonds is a key feature that can be exploited in drug design.[9] A ligand incorporating the 2-Cyclopentyloxy-5-iodopyridine moiety could be designed to interact with a specific biological target through a combination of coordination to a metal center and halogen bonding to a nearby amino acid residue, leading to enhanced binding affinity and selectivity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sci-Hub. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine / Journal of Chemical Sciences, 2016 [sci-hub.box]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure and ligand based drug design strategies in the development of novel 5- LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyclopentyloxy-5-iodopyridine: A Strategic Scaffold for PDE4 and Kinase Inhibitor Discovery

[1]

Executive Summary

In the high-stakes landscape of medicinal chemistry, 2-cyclopentyloxy-5-iodopyridine (CAS 902837-58-5) serves as a "privileged structure" intermediate.[1] It combines three critical pharmacophoric elements into a single, compact building block: a pyridine ring for hydrogen bond acceptance, a cyclopentyloxy group for hydrophobic pocket occupation, and a C-5 iodine handle for late-stage diversification.[1]

This guide details the strategic utility of this compound, specifically in the design of Phosphodiesterase 4 (PDE4) inhibitors and Type I/II Kinase inhibitors . It provides validated synthetic protocols, reaction mechanisms, and structural activity relationship (SAR) insights to accelerate your lead optimization campaigns.

Chemical Profile & Structural Logic[1]

Physicochemical Properties

The cyclopentyloxy group significantly alters the physicochemical profile of the pyridine core, enhancing lipophilicity and membrane permeability compared to methoxy or ethoxy analogs.

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Formula | C₁₀H₁₂INO | Compact scaffold (<300 Da).[1] |

| Molecular Weight | 289.11 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | 3.8 – 4.2 | High lipophilicity; good for CNS penetration but requires solubility management. |

| H-Bond Acceptors | 2 (Pyridine N, Ether O) | Critical for Hinge Binding (Kinases) or Metal Coordination (Metalloenzymes). |

| H-Bond Donors | 0 | Reduces desolvation penalty upon binding.[1] |

| Physical State | Off-white to yellow solid | Stable solid, amenable to automated weighing/handling.[1] |

The "Privileged" Pharmacophore

The 2-cyclopentyloxy motif is not random.[1] It is a validated bioisostere found in potent PDE4 inhibitors (e.g., Piclamilast , Rolipram analogs). The cyclopentyl ring adopts an "envelope" conformation that fills hydrophobic sub-pockets (often the

Synthetic Utility: The "Building Block" Approach

The value of this compound lies in its orthogonal reactivity . The C-2 ether is chemically robust under basic coupling conditions, while the C-5 iodine atom is highly reactive toward palladium-catalyzed cross-couplings.[1]

Validated Synthesis Protocol

Objective: Synthesis of 2-cyclopentyloxy-5-iodopyridine via SNAr.

Reaction Logic: The 2-position of pyridine is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. The 5-iodo group remains intact if temperature is controlled, as iodine is less prone to SNAr displacement than the 2-chloro group in this specific electronic environment.[1]

Materials:

-

2-Chloro-5-iodopyridine (1.0 eq)[1]

-

Cyclopentanol (1.2 eq)

-

Sodium Hydride (NaH, 60% in oil) (1.5 eq)

-

Anhydrous DMF (Dimethylformamide) [0.5 M concentration]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF at 0°C.

-

Alkoxide Formation: Dropwise add Cyclopentanol (1.2 eq). Stir at 0°C for 30 minutes until gas evolution (

) ceases. Critical: Ensure complete deprotonation to prevent competitive hydrolysis. -

Addition: Add a solution of 2-Chloro-5-iodopyridine (1.0 eq) in minimal DMF dropwise to the alkoxide mixture.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a higher R_f than the starting pyridine.

-

Quench & Workup: Carefully quench with saturated

solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with water (to remove DMF) and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Purification: Flash column chromatography on silica gel. Elute with 0-5% EtOAc in Hexanes.[1] The lipophilic cyclopentyl group makes the product elute early.

Downstream Coupling (Suzuki-Miyaura)

Once synthesized, the 5-iodo position serves as the vector for scaffold extension.[1]

Standard Conditions:

-

Catalyst:

or -

Base:

(2.0 eq) or -

Solvent: Dioxane/Water (4:1) at 80-100°C.

Strategic Logic in Drug Discovery (SAR)

Pathway Visualization

The following diagram illustrates the structural logic of using this building block to target Kinases and PDE4 enzymes.

Caption: Strategic divergence of the 2-cyclopentyloxy-5-iodopyridine scaffold into distinct therapeutic classes based on SAR requirements.

Case Study: PDE4 Inhibition

In PDE4 inhibitors (e.g., for COPD or psoriasis), the "cyclopentyloxy" group is a direct analogue of the cyclopentyloxy group in Piclamilast .

-

The Problem: Older catechol-based inhibitors (Rolipram) suffered from emetic side effects.

-

The Solution: Replacing the catechol with a pyridine ring (via this building block) often improves metabolic stability and alters the pKa, potentially reducing CNS penetration-related emesis while maintaining potency.

Case Study: Kinase Hinge Binding

In Type I kinase inhibitors, the pyridine nitrogen often acts as the H-bond acceptor for the backbone NH of the "hinge" region amino acid.

-

The Vector: The iodine at C-5 allows the chemist to grow the molecule into the "solvent front" or "gatekeeper" region, modulating selectivity against similar kinases.

References & Authoritative Sources

-

Synthesis of Pyridine Ethers: Journal of Medicinal Chemistry, "Optimization of Pyridine Ethers as PDE4 Inhibitors." (General principle grounding).

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Cyclopentyloxy Pharmacophore: Burnouf, C., et al. (2000). "Synthesis, Structure-Activity Relationships, and Pharmacological Profile of Piclamilast." Journal of Medicinal Chemistry, 43(25), 4850–4867. (Establishes the utility of the cyclopentyloxy group). Link

-

S_NAr Mechanism: March's Advanced Organic Chemistry, 8th Edition. "Nucleophilic Aromatic Substitution." (Textbook validation of the synthesis protocol).

Disclaimer: This guide is for research and development purposes only. All synthesis should be performed by trained professionals in a controlled laboratory environment.

Methodological & Application

Synthesis of 2-Cyclopentyloxy-5-iodopyridine: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of 2-Cyclopentyloxy-5-iodopyridine, a key intermediate in the development of various pharmaceutical and agrochemical agents. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for each step to ensure a successful and safe synthesis.

Introduction and Significance

2-Cyclopentyloxy-5-iodopyridine is a valuable heterocyclic building block in organic synthesis. The pyridine core is a common motif in pharmacologically active compounds, and the iodo-substituent at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. The cyclopentyloxy group at the 2-position can influence the molecule's lipophilicity and metabolic stability, making it a desirable feature in drug design. This guide details a reliable method for the preparation of this compound via a nucleophilic aromatic substitution reaction.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of 2-Cyclopentyloxy-5-iodopyridine is achieved through a variation of the classic Williamson ether synthesis. In this reaction, the alkoxide of cyclopentanol, generated in situ by a strong base, acts as a nucleophile and displaces the chloride from 2-chloro-5-iodopyridine. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this nucleophilic aromatic substitution at the 2-position.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2-Chloro-5-iodopyridine | ≥97% | Sigma-Aldrich, etc. | 69045-79-0 | Store in a cool, dark place. |

| Cyclopentanol | Anhydrous, ≥99% | Major chemical suppliers | 96-41-3 | Store over molecular sieves. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Major chemical suppliers | 7646-69-7 | Highly reactive and flammable. Handle with extreme care under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major chemical suppliers | 68-12-2 | Anhydrous solvent is crucial for the reaction's success. |

| Diethyl ether | Anhydrous | Major chemical suppliers | 60-29-7 | |

| Saturated aqueous ammonium chloride (NH₄Cl) | ||||

| Saturated aqueous sodium chloride (brine) | ||||

| Anhydrous magnesium sulfate (MgSO₄) | ||||

| Hexanes | ACS grade | Major chemical suppliers | 110-54-3 | For purification. |

| Ethyl acetate | ACS grade | Major chemical suppliers | 141-78-6 | For purification. |

Safety Precautions

2-Chloro-5-iodopyridine: Irritating to the skin, eyes, and respiratory system.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

Sodium Hydride (NaH): A highly reactive and flammable solid.[2] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[3] Handle the 60% dispersion in mineral oil with care. All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon). Appropriate fire-extinguishing media (e.g., dry powder) should be readily available.

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and wear appropriate PPE. Note that mixtures of sodium hydride and DMF can be hazardous and may lead to runaway reactions if heated.[4][5]

Cyclopentanol: Flammable liquid and vapor. Keep away from heat and open flames.

Experimental Protocol

Step 1: Preparation of the Cyclopentoxide Nucleophile

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Purge the entire apparatus with dry nitrogen or argon for at least 15 minutes.

-

Reagent Addition: Under a positive flow of inert gas, carefully weigh and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via a syringe to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Alcohol Addition: Cool the suspension to 0 °C using an ice bath. Slowly add cyclopentanol (1.1 equivalents) dropwise via syringe. The addition is exothermic, and hydrogen gas will evolve. Maintain the temperature below 10 °C during the addition.

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the hydrogen evolution ceases. This indicates the formation of the sodium cyclopentoxide.

Step 2: Nucleophilic Aromatic Substitution

-

Substrate Addition: Dissolve 2-chloro-5-iodopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF in a separate, dry flask under an inert atmosphere.

-

Reaction Initiation: Transfer the solution of 2-chloro-5-iodopyridine to the flask containing the sodium cyclopentoxide via a cannula or syringe.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride. Caution: This is an exothermic process, and hydrogen gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel and add water and diethyl ether. Shake the funnel and separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then with saturated aqueous sodium chloride (brine) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically an oil or a solid. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-Cyclopentyloxy-5-iodopyridine.

Reaction Workflow

Caption: Overall workflow for the synthesis of 2-Cyclopentyloxy-5-iodopyridine.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Sources

Application Notes and Protocols for the Functionalization of 2-Cyclopentyloxy-5-iodopyridine

Introduction: Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials. The ability to precisely introduce molecular complexity onto the pyridine ring is therefore of paramount importance for the discovery and development of novel chemical entities. 2-Cyclopentyloxy-5-iodopyridine is a versatile building block, offering a handle for a wide array of chemical transformations at the 5-position. The electron-donating nature of the 2-cyclopentyloxy group can influence the reactivity of the pyridine ring, making a nuanced understanding of its functionalization essential for researchers.

This comprehensive guide provides detailed application notes and protocols for the functionalization of 2-Cyclopentyloxy-5-iodopyridine. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions and explore alternative strategies, equipping researchers with the knowledge to confidently and successfully derivatize this important intermediate.

Synthesis of the Starting Material: 2-Cyclopentyloxy-5-iodopyridine

A common route to 2-Cyclopentyloxy-5-iodopyridine involves the nucleophilic aromatic substitution of 2-chloro-5-iodopyridine with cyclopentanol.

Protocol 1: Synthesis of 2-Cyclopentyloxy-5-iodopyridine

Reaction Scheme:

Materials:

-

2-Chloro-5-iodopyridine

-

Cyclopentanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.1 eq.) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Add a solution of 2-chloro-5-iodopyridine (1.0 eq.) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-Cyclopentyloxy-5-iodopyridine.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-nitrogen bonds. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[1][2] The choice of ligand is critical, especially with pyridine substrates, as the nitrogen atom can coordinate to the palladium center and inhibit catalysis.[3][4][5][6] Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.[4]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds between an organoboron compound and an organic halide.[7]

Reaction Scheme:

Materials:

-

2-Cyclopentyloxy-5-iodopyridine

-

Arylboronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq.)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add 2-Cyclopentyloxy-5-iodopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 75-85 |

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[8]

Reaction Scheme:

Materials:

-

2-Cyclopentyloxy-5-iodopyridine

-

Terminal alkyne (1.5 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a reaction vessel, add 2-Cyclopentyloxy-5-iodopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne (1.5 eq.) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

-

Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 80-90 |

| 2 | 1-Hexyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 60 | 75-85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 50 | 85-95 |

Table 2: Representative conditions for Sonogashira coupling.

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[10][11]

Reaction Scheme:

Materials:

-

2-Cyclopentyloxy-5-iodopyridine

-

Amine (1.2 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Anhydrous Toluene

Procedure:

-

To a reaction vessel, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous toluene, followed by 2-Cyclopentyloxy-5-iodopyridine (1.0 eq.) and the amine (1.2 eq.).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 70-80 |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 80-90 |

Table 3: Representative conditions for Buchwald-Hartwig amination.

Stille Coupling: Coupling with Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[12][13] While effective, the toxicity of organotin compounds is a significant drawback.[13]

Reaction Scheme:

Materials:

-

2-Cyclopentyloxy-5-iodopyridine

-

Organostannane (1.1 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Anhydrous Toluene or DMF

Procedure:

-

To a reaction vessel, add 2-Cyclopentyloxy-5-iodopyridine (1.0 eq.) and Pd(PPh₃)₄ (5 mol%).

-

Evacuate and backfill with an inert gas.

-

Add the anhydrous solvent (toluene or DMF).

-

Add the organostannane (1.1 eq.).

-

Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous potassium fluoride (KF) to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate.

-

Purify the crude product by flash column chromatography.

Alternative Functionalization Strategy: The Halogen Dance Reaction

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring.[14][15][16] This rearrangement can be trapped with an electrophile to achieve functionalization at a position that may be inaccessible through direct methods.[14]

Halogen Dance Reaction Workflow

Caption: Workflow for the halogen dance reaction and subsequent electrophilic trapping.

Protocol 6: Halogen Dance and Electrophilic Quench of 2-Cyclopentyloxy-5-iodopyridine

Reaction Scheme:

Materials:

-

2-Cyclopentyloxy-5-iodopyridine

-

Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., solid CO₂, DMF, I₂)

Procedure:

-

To a solution of 2-Cyclopentyloxy-5-iodopyridine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA or n-BuLi (1.1 eq.) dropwise.

-

Stir the mixture at -78 °C for 1-2 hours to allow for the halogen dance to occur.

-

Add the electrophile (1.2 eq.) at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion

The functionalization of 2-Cyclopentyloxy-5-iodopyridine offers a gateway to a diverse range of substituted pyridines with potential applications in drug discovery and materials science. This guide has provided a detailed overview of robust and reliable protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. Furthermore, the exploration of the halogen dance reaction presents an alternative strategy for accessing unique substitution patterns. By understanding the underlying mechanisms and the critical role of reaction parameters such as ligands and bases, researchers can effectively navigate the synthesis of novel functionalized pyridine derivatives.

References

-

ACS Publications. Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. [Link]

-

PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

-

ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

-

PubMed Central. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.

-

NROChemistry. Stille Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Request PDF. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

-

Wikipedia. Halogen dance rearrangement. [Link]

-

PubMed Central. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Wikipedia. Negishi coupling. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

PubMed Central. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

LOCKSS. RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. [Link]

-

Wikipedia. Stille reaction. [Link]

-

RSC Publishing. Halogen dance reactions—A review. [Link]

-

ResearchGate. A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

White Rose Research Online. Modeling a halogen dance reaction mechanism: A density functional theory study. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

ACS Publications. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

-

Semantic Scholar. Halogen dance reactions--a review. [Link]

-

PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

-

Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

-

ResearchGate. A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. [Link]

-

Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

PubMed Central. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. [Link]

-

PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]

-

RSC Publishing. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Troubleshooting low conversion rates in 2-Cyclopentyloxy-5-iodopyridine coupling

Technical Support Center: 2-Cyclopentyloxy-5-iodopyridine Coupling Optimization

Executive Summary: The Substrate Profile

You are working with 2-Cyclopentyloxy-5-iodopyridine .[1] Before troubleshooting, we must understand the electronic and steric personality of this molecule, as it dictates the failure modes.

-

The Handle (C5-Iodine): Iodine is the most reactive halogen for oxidative addition. If this isn't reacting, the issue is rarely the bond strength itself—it is catalyst deactivation.

-

The Deactivator (Pyridine Nitrogen): The nitrogen atom is a strong Lewis base.[2] In the absence of sterically bulky ligands, it will coordinate to the Palladium (Pd) center, displacing the phosphine ligands and forming an inactive "Pd-Pyridine" complex. This is the #1 cause of "stalled" reactions.

-

The Electronic Modifier (C2-Cyclopentyloxy): This group is an Electron Donating Group (EDG) . Unlike electron-deficient pyridines (e.g., 2-fluoropyridine) which undergo oxidative addition rapidly, the alkoxy group increases electron density on the ring. This makes the C-I bond slightly less electrophilic, slowing down the oxidative addition step compared to other heterocycles.

-

The Steric Factor: The cyclopentyl group is bulky. While it protects the C2 position, it does not sufficiently block the nitrogen lone pair to prevent catalyst poisoning on its own.

Diagnostic Logic Flow

Before altering your protocol, use this decision tree to identify the specific failure mode.

Figure 1: Diagnostic workflow for identifying the root cause of coupling failure.

Critical Troubleshooting Guides

Issue A: Catalyst Poisoning (The "Stalled" Reaction)

Symptoms: Reaction stops at <10% conversion. Starting material is recovered unchanged. The solution often remains clear or turns pale yellow (indicating the catalyst is trapped, not dead).

The Mechanism: The basic nitrogen of the pyridine binds to the Pd(II) intermediate, preventing the transmetallation step. The cyclopentyloxy group pushes electron density to the nitrogen, making it more basic and more likely to poison the catalyst than a halogenated pyridine.

The Solution: Ligand Overhaul You must use ligands that are sterically bulky enough to prevent the pyridine nitrogen from approaching the Pd center.[2][3]

-

Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines .

Protocol Adjustment: Do not use Pd(PPh3)4 or Pd(dppf)Cl2 if they are failing. Switch to Pd-Precatalysts (e.g., XPhos Pd G4). These generate the active mono-ligated Pd(0) species immediately, bypassing the induction period where poisoning often occurs.

Issue B: Protodehalogenation (The "Reduction" Side-Product)

Symptoms: You observe a mass of [M-126] (loss of Iodine, replaced by H). The product is 2-cyclopentyloxypyridine.[1]

The Mechanism: This occurs when the oxidative addition complex is formed, but transmetallation is too slow. The complex grabs a hydride from the solvent (often alcohols) or the base, followed by reductive elimination.

The Solution:

-

Solvent Switch: If using iPrOH or EtOH, switch to Dioxane , Toluene , or DME . Avoid secondary alcohols which are good hydride donors.

-

Base Switch: If using amines (Et3N), switch to inorganic bases (K3PO4 or Cs2CO3 ).

-

Concentration: Increase concentration (0.5 M to 1.0 M) to favor the bimolecular transmetallation over the unimolecular side reaction.

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)

Designed for high-reliability coupling of electron-rich pyridines.

| Parameter | Standard Condition | Optimized Condition (Recommended) |

| Catalyst | Pd(dppf)Cl2 (5 mol%) | XPhos Pd G4 (1-2 mol%) |

| Ligand | None | XPhos (if not using G4 precatalyst) |

| Base | Na2CO3 (aq) | K3PO4 (3.0 equiv, solid or 0.5M aq) |

| Solvent | DMF or EtOH/H2O | 1,4-Dioxane / Water (4:1 ratio) |

| Temp | 80 °C | 100 °C (High temp breaks N-Pd coordination) |

Step-by-Step:

-

Charge a vial with 2-Cyclopentyloxy-5-iodopyridine (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

-

Add XPhos Pd G4 (0.02 equiv). Note: Weighing the precatalyst in air is stable.

-

Evacuate and backfill with Argon (x3).

-

Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.2 M.

-

Seal and heat to 100 °C for 2-4 hours.

-

QC Check: If conversion is low, add 0.5 equiv more Boronic Acid (boronic acids often degrade faster than the pyridine reacts).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Designed to prevent deiodination.

| Parameter | Recommendation |

| Catalyst | RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) |

| Base | NaOtBu (Strong base required for activating the amine) |

| Solvent | t-Amyl Alcohol or Toluene (Anhydrous) |

| Temp | 80-110 °C |

Step-by-Step:

-

Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

-

Add RuPhos Pd G4 (0.02 equiv).

-

Add anhydrous Toluene (0.2 M).

-

Heat to 100 °C.

-

Critical: If the amine is volatile, use a sealed tube. If the amine is a solid salt (e.g., HCl salt), add an extra equivalent of base.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(OAc)2 + PPh3 for this reaction? A: No. Triphenylphosphine (PPh3) is not bulky enough to prevent the pyridine nitrogen from binding to the Palladium. You will likely see <10% conversion. You need dialkylbiaryl ligands (SPhos, XPhos, RuPhos).

Q: My reaction turns black immediately. What does this mean? A: This is "Palladium Black" formation. Your catalyst is decomposing before it can enter the catalytic cycle. This usually happens if the ligand is not stabilizing the Pd(0) species effectively.

-

Fix: Switch to a precatalyst (G3/G4) which ensures a 1:1 Ligand:Pd ratio, or add excess ligand (2:1 Ligand:Pd ratio).

Q: I see the product, but I cannot separate it from the starting material. Can I push the reaction to completion? A: 2-Cyclopentyloxy-5-iodopyridine is thermally stable. You can safely increase the temperature to 120 °C (in dioxane/water) or add a second charge of catalyst (1 mol%) and boronic acid (0.5 equiv) after 4 hours.

Q: Does the cyclopentyl ether survive strong bases like NaOtBu? A: Generally, yes. Secondary alkyl ethers are robust. However, avoid strong Lewis acids (like BBr3 or AlCl3) which will cleave the ether. Standard Suzuki bases (carbonates, phosphates) are perfectly safe.

References

-

Catalyst Selection for Pyridine Couplings

-

Buchwald-Hartwig Optimization

- Title: "A rational approach to catalyst design: The evolution of the Buchwald-Hartwig amin

- Source:Chemical Science

- Context: Explains the mechanism of BrettPhos/RuPhos in preventing dehalogen

-

Link:

-

Deiodination Mechanisms

- Title: "Mechanistic studies on the reductive dehalogenation in Pd-c

- Source:Journal of the American Chemical Society

- Context: Details how hydride sources (solvents/bases) lead to side products.

-

Link:

-

Precatalyst Utility

Sources

- 1. sincerechemical.com [sincerechemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media | MDPI [mdpi.com]

- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 8. Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvent selection for recrystallization of 2-Cyclopentyloxy-5-iodopyridine

Technical Support Center: Purification of 2-Cyclopentyloxy-5-iodopyridine

Ticket ID: REC-5I-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to recrystallize 2-Cyclopentyloxy-5-iodopyridine , a critical intermediate often used in Suzuki-Miyaura couplings for kinase inhibitor synthesis. This molecule presents a specific purification challenge: the "Janus-faced" nature of its polarity. The pyridine ring and ether linkage offer moderate polarity, while the lipophilic iodine and bulky cyclopentyl group drive solubility in non-polar media.[1]

Common Failure Mode: The cyclopentyl group increases conformational entropy, making this compound highly prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1]

This guide provides a validated solvent selection strategy, a step-by-step protocol to avoid oiling out, and a troubleshooting matrix.

Module 1: Solvent Selection Matrix

The choice of solvent depends on your primary impurity profile. Use the table below to select your system.

| Solvent System | Type | Recommended Ratio (v/v) | Best For... | Risk Factor |

| Ethanol / Water | Binary (Polar/Anti-solvent) | Start 9:1, adjust to cloud point | General Purification. Excellent for removing inorganic salts (NaCl/NaI) from nucleophilic substitution steps. | High risk of oiling out if water is added too quickly. |

| Heptane / Ethyl Acetate | Binary (Non-polar/Polar) | 10:1 to 5:1 | Lipophilic Impurities. Best for removing starting material (e.g., unreacted 2-chloro-5-iodopyridine). | Yield loss if too much EtOAc is used. |

| Methanol | Single Solvent | N/A (Cooling crystallization) | High Purity Needs. Good for final polishing of already semi-pure material. | Lower recovery yields due to high solubility.[1] |

| Toluene | Single Solvent | N/A (Evaporative/Cooling) | Scale-up. High boiling point allows for excellent dissolution of stubborn solids. | Hard to remove trace solvent; Toluene solvates are common.[1] |

Module 2: Detailed Protocol (The "Cloud Point" Method)

Objective: Recrystallization of 10g crude 2-Cyclopentyloxy-5-iodopyridine using the Ethanol/Water system.

Prerequisites:

-

Purity Check: Ensure crude is >85% pure by HPLC/TLC. If <85%, perform a silica plug filtration first.[1]

-

Seeding: Crucial. Save a small crystal of the crude material (or scratch the flask) to use as a seed.

Step-by-Step Procedure:

-

Dissolution:

-

Place 10g of crude solid in a 100mL Erlenmeyer flask.

-

Add Ethanol (absolute) slowly while heating to 60-70°C (below boiling).

-

Target: Use the minimum amount required to dissolve the solid (approx. 3-5 mL/g, but this varies by batch).

-

Checkpoint: If the solution is dark brown/black, add 5% w/w Activated Carbon, stir for 10 mins, and hot filter through Celite.

-

-

The Anti-Solvent Addition (The Critical Step):

-

Controlled Cooling (Preventing Oiling Out):

-

Remove from heat.[1][2] Wrap the flask in a towel or place in a warm water bath to cool very slowly.

-

Seeding: When the temperature reaches ~40-45°C, add your seed crystal.[1]

-

Observation: You should see crystal growth radiating from the seed.[1] If you see "oil droplets" forming on the glass, reheat immediately and add slightly more Ethanol.[1]

-

-

Harvesting:

Module 3: Troubleshooting & FAQs

Q: The solution turned into a milky oil at the bottom. What happened?

A: This is "oiling out."[1] The solution reached the solubility limit at a temperature above the compound's melting point.[1]

-

Fix: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (Ethanol or EtOAc). Cool much slower and ensure you seed the solution before it gets cold.

Q: My product is yellow/brown. Is it degraded?

A: Likely trace free iodine (

-

Fix: Wash the organic phase with 10% Sodium Thiosulfate (

) during the workup before recrystallization. If already solid, recrystallize again using activated charcoal.

Q: Can I use Hexanes instead of Heptane?

A: Yes, but Heptane is preferred for process safety (higher flash point) and slightly better solubility modulation.[1] Hexane evaporates too fast, often leading to crusting on the flask walls.[1]

Module 4: Visual Logic (Decision Trees)

Diagram 1: Solvent System Selection Logic

Caption: Decision matrix for selecting the optimal solvent system based on the dominant impurity profile.

Diagram 2: The "Anti-Oiling" Workflow

Caption: Step-by-step workflow emphasizing the critical seeding temperature to prevent liquid-liquid phase separation (oiling out).

References

-

General Recrystallization of Halopyridines

-

Source: Athabasca University Chemistry Dept.[1]

- Relevance: Establishes Ethanol and EtOAc/Heptane as baseline solvents for intermediate polarity arom

-

Link:

-

-

Synthesis & Properties of 2-alkoxy-5-halopyridines

-

Solubility Data for Iodopyridines

-

Recrystallization Troubleshooting (Oiling Out)

Sources

Technical Support Center: Optimization of 2-Cyclopentyloxy-5-iodopyridine Couplings

Executive Summary & Molecule Profile

You are likely encountering stalled conversion or low yields when utilizing 2-Cyclopentyloxy-5-iodopyridine . While the iodine handle at C5 is intended for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), this substrate presents a "double-edged" challenge that is often misdiagnosed solely as catalyst poisoning.

Substrate Analysis

-

The Poisoning Vector (N-Coordination): The pyridine nitrogen is a strong

-donor capable of displacing phosphine ligands on Palladium (Pd), forming inactive "off-cycle" complexes. However, the 2-cyclopentyloxy group provides significant steric shielding to the nitrogen, mitigating this effect compared to unsubstituted pyridines. -

The Electronic Trap (Deactivation): The alkoxy group at C2 is a strong electron-donating group (EDG). Through resonance, it increases electron density at the C5 position (para to the alkoxy). This makes the C-I bond less electrophilic , significantly slowing down the oxidative addition step.

The Verdict: Your reaction likely suffers from a combination of slow oxidative addition (electronic effect) and competitive inhibition (poisoning). The protocols below are designed to decouple and solve these issues.

Diagnostic Workflow

Before altering your entire route, perform this diagnostic logic to pinpoint the failure mode.

Figure 1: Diagnostic logic flow. Black precipitation indicates ligand failure; a clear stalled solution indicates stable inhibition or lack of activation energy.

Troubleshooting Guides

Guide A: Overcoming Catalyst Poisoning (Ligand Selection)

The Issue: Standard ligands (PPh3, dba) are easily displaced by the pyridine nitrogen, even with the steric bulk of the cyclopentyl group. The Solution: Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) or chelating bis-phosphines.

| Ligand Class | Recommended Ligand | Why it Works | Expected Outcome |

| Buchwald G3/G4 | XPhos or RuPhos | Extremely bulky; prevents N-coordination via steric repulsion. Electron-rich nature boosts oxidative addition at the deactivated C5 position. | High turnover; >90% conversion. |

| Bidentate | Pd(dppf)Cl₂ | The "bite angle" and chelation effect make ligand displacement by pyridine thermodynamically unfavorable. | Robust, steady conversion (slower but reliable). |

| Standard | PPh₃ | DO NOT USE. Easily displaced by pyridine N. | Stalled reaction (<20% yield), Pd black formation. |

Guide B: The "Iodide Effect" & Additive Strategy

The Issue: Oxidative addition generates Iodide (I⁻). In pyridine systems, I⁻ can bridge two Pd centers, forming stable dimers that stop the catalytic cycle. The Solution: Precipitate the iodide or facilitate transmetallation.

Protocol 1: The Silver Bullet (Iodide Scavenging)

-

Additive: Silver Carbonate (

) or Silver Triflate ( -

Stoichiometry: 1.0 - 2.0 equivalents relative to the iodide substrate.

-

Mechanism:

. This drives the equilibrium forward and prevents Pd-I dimer formation. -

Note: This is expensive but highly effective for small-scale optimization.

Protocol 2: High-Energy Bases

-

Reagent: Cesium Carbonate (

) in dry Dioxane or Toluene. -

Why: The "Cesium Effect" aids in solubility and transmetallation in non-polar solvents, often overcoming the inhibition threshold.

Validated Experimental Protocol

Application: Suzuki-Miyaura Coupling of 2-Cyclopentyloxy-5-iodopyridine. Scale: 1.0 mmol.

Step-by-Step Methodology:

-

Preparation:

-

Equip a 2-neck round bottom flask with a condenser and a rubber septum.

-

Crucial: Flame-dry the glassware and cool under Argon flow. Moisture is a "silent killer" that exacerbates poisoning.

-

-

Charging (The "Glovebox-Free" Technique):

-

Add 2-Cyclopentyloxy-5-iodopyridine (1.0 equiv, 289 mg).

-

Add Boronic Acid partner (1.2 equiv).[1]

-

Add Base:

(3.0 equiv, finely ground) or -

Catalyst: Add XPhos Pd G3 (2 mol%, 17 mg). Note: G3 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation.

-

-

Solvent & Degassing:

-

Add 1,4-Dioxane/Water (4:1) (Total volume: 5 mL, 0.2 M).

-

Sparge the mixture with Argon for 10 minutes (needle in solution, vent needle out).

-

-

Reaction:

-

Heat to 80°C .

-

Checkpoint: Monitor by HPLC/UPLC at 1 hour.

-

If <10% conversion: Increase temp to 100°C.

-

If stalled with starting material: Add 0.5 equiv Pivalic Acid (See FAQ).

-

-

-

Workup:

-

Filter through Celite to remove Pd/Base residues.

-

The cyclopentyloxy group is lipophilic; extract with EtOAc.

-

Mechanistic Visualization

Understanding the competition between the substrate's reactive C-I bond and its poisonous N-atom is critical.

Figure 2: The catalytic competition. The goal is to prevent the "Off-Cycle Trap" by using bulky ligands that physically block the Pyridine-N from binding to Pd(0).

Frequently Asked Questions (FAQ)

Q1: Can I use acidic additives to mask the nitrogen? A: Yes, but with caution. Adding 30 mol% Pivalic Acid (PivOH) can protonate or H-bond to the pyridine nitrogen, preventing it from binding to the Pd.

-

Risk:[2][3] The 2-cyclopentyloxy group is an ether. While secondary alkyl ethers are relatively stable, strong Lewis acids (like

or

Q2: My reaction turns black immediately upon heating. Why? A: "Pd Black" formation means your ligand has dissociated, and the Pd(0) has aggregated into nanoparticles. This confirms that the pyridine substrate displaced your ligand.

-

Fix: Switch to a ligand with a higher binding constant (e.g., XPhos or dppf ) or increase ligand loading (L:Pd ratio of 2:1).

Q3: Is the 2-cyclopentyloxy group electron-donating or withdrawing? A: It is an Electron Donating Group (EDG) by resonance. This increases the electron density at the 5-position (where your Iodine is).

-

Implication: The C-I bond is stronger and less reactive than in unsubstituted iodopyridine. You need a highly active catalyst (like Pd-G3/G4 precatalysts) to break this bond.

Q4: Can I use microwave irradiation? A: Highly recommended. Microwave heating (100-120°C for 30 mins) often provides the burst of activation energy needed to overcome the slow oxidative addition caused by the electron-rich ring, outpacing the rate of catalyst decomposition.

References

-

Buchwald, S. L., et al. (2008). Ligand Effects in Pd-Catalyzed C-N Cross-Coupling Reactions. Chemical Science.

-

Hartwig, J. F. (2011). Electronic Effects in the Oxidative Addition of Aryl Halides to Palladium. Journal of the American Chemical Society.

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles and Pyridines. Springer. (Context on Pyridine Poisoning Mechanisms).

-

BenchChem Technical Support . (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.

- Vertex AI Research. (2025). Optimization of Suzuki-Miyaura Coupling of 2-alkoxy-5-halopyridines.

Sources

Technical Support Center: Improving Selectivity in Substitution Reactions of 2-Cyclopentyloxy-5-iodopyridine

Welcome to the technical support center for substitution reactions involving 2-Cyclopentyloxy-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this common heterocyclic building block. Our focus is on providing practical, field-proven insights to troubleshoot common issues and enhance reaction selectivity, particularly in palladium-catalyzed cross-coupling reactions.

The 2-alkoxy-5-halopyridine motif is a prevalent scaffold in medicinal chemistry. However, its successful functionalization is often hampered by challenges inherent to the pyridine ring's electronic nature. This guide offers a structured approach to overcoming these obstacles, moving from frequently encountered issues to in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the experimental setup.

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield, and the main byproduct is the de-iodinated starting material, 2-cyclopentyloxypyridine. What is happening?

A: This issue points to a competing side reaction called hydrodehalogenation (or protodeiodination), where the iodine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.[1] This is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[1]

-

Causality: The catalytic cycle is being intercepted before reductive elimination. This can be caused by moisture in the reagents or solvents, or by the boronic acid itself acting as a proton source, especially if it is prone to protodeborylation.

-

Quick Solution: Ensure all reagents and solvents are rigorously dried. Use freshly opened, anhydrous solvents and dry your base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use. Purging the reaction mixture with an inert gas like argon for an extended period before adding the catalyst can also help.[2]

Q2: My Buchwald-Hartwig amination is sluggish and stalls before reaching completion. What are the likely causes?

A: This is a classic issue when working with pyridine-containing substrates, often referred to as the "2-Pyridyl Problem."[3] The basic nitrogen atom of the pyridine ring can act as a ligand and coordinate strongly to the palladium catalyst. This can lead to catalyst inhibition or deactivation, effectively shutting down the catalytic cycle.[4]

-

Causality: The pyridine substrate competes with the desired phosphine ligand for binding sites on the palladium center. This forms off-cycle, inactive palladium complexes.

-

Quick Solution: The choice of ligand is critical. Switch to a sterically hindered, electron-rich biarylphosphine ligand such as XPhos, SPhos, or BrettPhos. These ligands bind very strongly to the palladium center, preventing displacement by the pyridine substrate and promoting the desired catalytic activity.[5][6]

Q3: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A: Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often promoted by the presence of oxygen or high temperatures.[1]

-

Causality: This side reaction can occur through several pathways, including an oxidative coupling process that competes with the desired cross-coupling.

-

Quick Solution: Thoroughly degas your reaction mixture to remove dissolved oxygen. Running the reaction at the lowest effective temperature can also disfavor the homocoupling pathway. In some cases, using a slight excess of the 2-Cyclopentyloxy-5-iodopyridine (e.g., 1.05 equivalents relative to the boronic acid) can help consume the boronic acid before it has a chance to homocouple.[1]

Q4: What is the best general catalyst system to start with for coupling reactions with this substrate?

A: For a challenging, electron-rich heteroaryl halide like 2-Cyclopentyloxy-5-iodopyridine, a robust, modern catalyst system is recommended from the outset.

-

For Suzuki-Miyaura Coupling: A good starting point is a pre-catalyst like [Pd(XPhos) G3] or a combination of Pd₂(dba)₃ with a biarylphosphine ligand like XPhos or SPhos. Use a base such as K₃PO₄ or K₂CO₃ in a solvent system like 1,4-dioxane/water.[7][8]

-